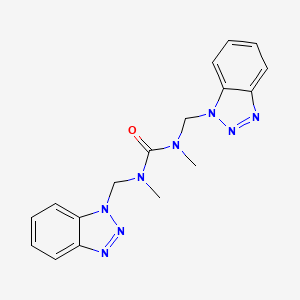
N-(pyridin-4-ylmethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(pyridin-4-ylmethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide, also known as PTAA, is a chemical compound that has been widely studied for its potential use in scientific research. PTAA has shown promising results in various fields, including neuroscience, pharmacology, and biochemistry.
Mechanism of Action
The mechanism of action of N-(pyridin-4-ylmethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes in the brain. Specifically, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound can increase the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its ability to inhibit acetylcholinesterase, this compound has also been shown to modulate the activity of other enzymes in the brain, including monoamine oxidase and butyrylcholinesterase. This compound has also been shown to have antioxidant properties, which can help protect the brain from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using N-(pyridin-4-ylmethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide in lab experiments is its fluorescent properties, which make it a useful tool for studying the activity of neurons in the brain. This compound is also relatively easy to synthesize and purify, making it a cost-effective option for researchers.
However, there are also some limitations to using this compound in lab experiments. For example, this compound has a relatively short half-life in vivo, which can make it difficult to study its long-term effects. Additionally, this compound has been shown to have some toxicity in certain cell types, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(pyridin-4-ylmethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide. One area of interest is the development of this compound-based therapeutics for the treatment of neurodegenerative diseases. Researchers are also interested in exploring the potential of this compound as a tool for studying the activity of other enzymes in the brain.
Another area of interest is the development of new synthesis methods for this compound that can improve its yield and purity. Researchers are also interested in exploring the potential of this compound derivatives, which may have improved properties compared to the parent compound.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has shown promising results in various fields of scientific research. This compound has been extensively studied for its potential use in neuroscience, pharmacology, and biochemistry. While there are some limitations to using this compound in lab experiments, its fluorescent properties and relative ease of synthesis make it a useful tool for researchers. There are several future directions for research on this compound, including the development of new synthesis methods and the exploration of its potential as a therapeutic agent for neurodegenerative diseases.
Synthesis Methods
The synthesis of N-(pyridin-4-ylmethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide involves the reaction of pyridine-4-carboxaldehyde with 5-(p-tolyl)isoxazole-3-carboxylic acid, followed by the reduction of the resulting Schiff base with sodium borohydride. The final product is obtained after purification by column chromatography.
Scientific Research Applications
N-(pyridin-4-ylmethyl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide has been extensively studied for its potential use in scientific research. One of the primary applications of this compound is in the field of neuroscience, where it has been used as a fluorescent probe to study the activity of neurons in the brain. This compound has also been used to investigate the role of certain neurotransmitters in the brain, such as dopamine and acetylcholine.
In the field of pharmacology, this compound has shown potential as a drug candidate for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. This compound has been shown to inhibit the activity of certain enzymes that are involved in the progression of these diseases, making it a promising therapeutic agent.
properties
IUPAC Name |
2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-13-2-4-15(5-3-13)17-10-16(21-23-17)11-18(22)20-12-14-6-8-19-9-7-14/h2-10H,11-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIQHNZVOUKHPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one](/img/structure/B2420311.png)

![5-(1,3-benzodioxol-5-yl)-5-methyl-3-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]imidazolidine-2,4-dione](/img/structure/B2420316.png)
![2-[(4-Chlorobenzyl)sulfanyl]-4-(trifluoromethyl)-5-pyrimidinecarbonitrile](/img/structure/B2420317.png)


![N-[(2-methoxyadamantan-2-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2420322.png)
![N-(4-chlorophenyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane-1-carboxamide](/img/structure/B2420325.png)





![tert-butyl N-{2-[(2-aminophenyl)formamido]ethyl}carbamate](/img/structure/B2420333.png)